molecular formula C18H28O2 B1615616 1-(4-Hydroxyphenyl)dodecan-1-one CAS No. 2589-74-4

1-(4-Hydroxyphenyl)dodecan-1-one

Cat. No.: B1615616
CAS No.: 2589-74-4
M. Wt: 276.4 g/mol
InChI Key: LQWPEACAJAMZQF-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)dodecan-1-one is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mesoscale Dynamics in Liquids

The study by Yamaguchi et al. (2018) explored the collective dynamics of liquid 1-dodecanol, revealing the significant impact of hydroxyl groups' slower dynamics due to hydrogen bonding and the presence of mesoscale structuring. This research provides insights into the molecular motions within liquid phases containing hydroxyl-functionalized compounds, such as 1-(4-Hydroxyphenyl)dodecan-1-one, highlighting its potential applications in understanding liquid mesoscale behaviors (Yamaguchi, Faraone, & Nagao, 2018).

Epoxy Resin Toughening

Research by Fei et al. (2017) demonstrates the utilization of biobased modifiers, specifically tannic acid derivatives, for toughening epoxy resins without compromising mechanical strength. The study highlights the role of long aliphatic chains in inducing phase separation and improving interfacial interactions, suggesting the potential of this compound as a modifier for enhancing polymer properties (Fei et al., 2017).

Surface Modification and Biocompatibility

Chen et al. (2011) investigated the impact of hydroxyapatite (HAP) nanoparticles modified with carboxylic acids on osteoblast cells. This study suggests that compounds like this compound could be used for surface modification to enhance biocompatibility and cellular uptake, which is crucial for biomedical applications (Chen, Mccrate, Lee, & Li, 2011).

Plant Stem Cell Differentiation

Ito et al. (2006) discovered that dodecapeptides, including those resembling the structure of this compound, could suppress plant stem cell differentiation. This finding opens up possibilities for using such compounds in agriculture to control plant growth and development (Ito et al., 2006).

Molecular Insights and Antibacterial Activities

Deghady et al. (2021) conducted a detailed study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, offering insights into its chemical reactivity and potential antibacterial activities. While this study does not directly involve this compound, it suggests that hydroxyphenyl compounds can exhibit significant biological activities, hinting at potential applications in developing antibacterial agents (Deghady, Hussein, Alhamzani, & Mera, 2021).

Properties

IUPAC Name

1-(4-hydroxyphenyl)dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-18(20)16-12-14-17(19)15-13-16/h12-15,19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWPEACAJAMZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342924
Record name 1-(4-hydroxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-74-4
Record name 1-(4-Hydroxyphenyl)-1-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-hydroxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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